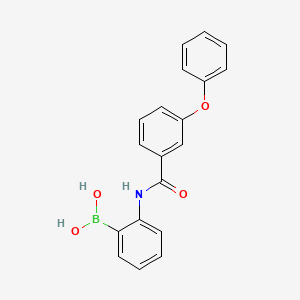![molecular formula C29H26Cl2O7S B13712710 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol is a synthetic intermediate used in the preparation of sugar nucleotides. It has a molecular weight of 589.48 and a molecular formula of C29H26Cl2O7S . This compound is primarily utilized in research settings, particularly in the fields of proteomics and carbohydrate chemistry.
Méthodes De Préparation
The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol involves multiple steps. One common synthetic route starts with 1,5-Anhydro-4,6-O-benzylidene-D-glucitol, which undergoes chlorination and subsequent reactions to introduce the thiocarbonyloxy and p-toluoyl groups . The reaction conditions typically involve the use of cyclic ethers such as tetrahydrofuran and 1,4-dioxane
Analyse Des Réactions Chimiques
1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include chlorinating agents and other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of sugar nucleotides
Biology: It serves as a tool in proteomics research to study protein-carbohydrate interactions.
Medicine: Research involving this compound includes the development of inhibitors for glycogen phosphorylase, a target enzyme for type 2 diabetes.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mécanisme D'action
The mechanism of action of 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol involves its role as a glycosylation reagent. It facilitates the synthesis of oligosaccharides by modifying the sugar moiety through fluorination and methylation . The molecular targets and pathways involved include various enzymes and proteins that interact with carbohydrates.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol include:
1,5-Anhydro-4,6-O-benzylidene-D-glucitol: Used as a precursor in the synthesis of C-glycoside analogs.
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-3-fluoro-2-O-trifluoromethanesulfonyl-D-altritol: Utilized in the synthesis of nucleoside analogues. The uniqueness of this compound lies in its specific functional groups, which make it a valuable intermediate for synthesizing complex carbohydrates and studying their interactions.
Propriétés
Formule moléculaire |
C29H26Cl2O7S |
|---|---|
Poids moléculaire |
589.5 g/mol |
Nom IUPAC |
[(8aR)-2-benzyl-8-(2,4-dichlorophenoxy)carbothioyloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate |
InChI |
InChI=1S/C29H26Cl2O7S/c1-17-7-9-19(10-8-17)28(32)35-24-16-33-23-15-34-25(13-18-5-3-2-4-6-18)37-26(23)27(24)38-29(39)36-22-12-11-20(30)14-21(22)31/h2-12,14,23-27H,13,15-16H2,1H3/t23?,24?,25?,26-,27?/m1/s1 |
Clé InChI |
HUNPVSDJTGKUBR-XKRCLBNNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC2COC3COC(O[C@H]3C2OC(=S)OC4=C(C=C(C=C4)Cl)Cl)CC5=CC=CC=C5 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2COC3COC(OC3C2OC(=S)OC4=C(C=C(C=C4)Cl)Cl)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
![methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B13712644.png)
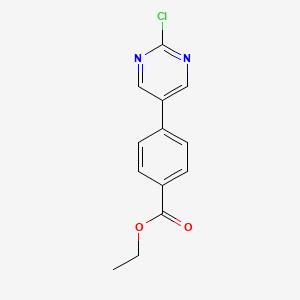
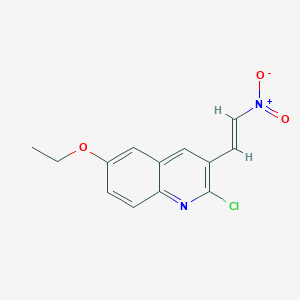
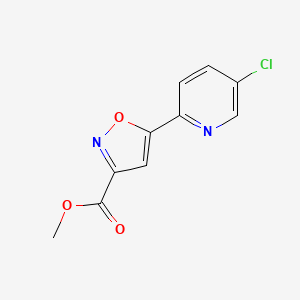
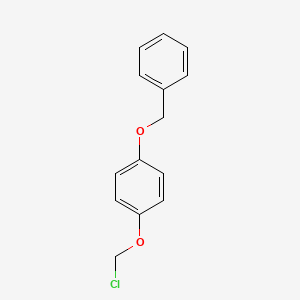
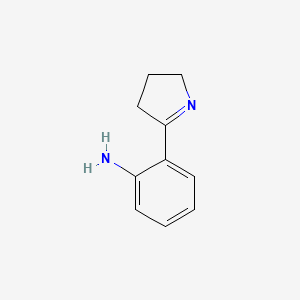
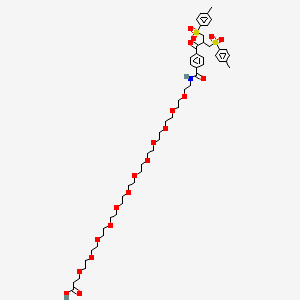
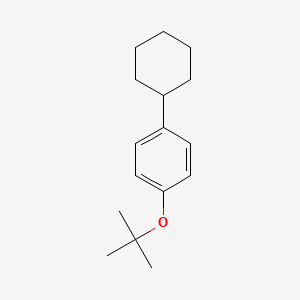

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
